4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 2-chloro-6-fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the 2-chloro-6-fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated precursor can lead to the formation of the pyrrolidine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with different substituents.
4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid: Similar structure but lacks the fluorine atom.
4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid: Similar structure but lacks the chlorine atom.
Uniqueness: 4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C11H11ClFNO2 |
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Molecular Weight |
243.66 g/mol |
IUPAC Name |
4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11ClFNO2/c12-8-2-1-3-9(13)10(8)6-4-14-5-7(6)11(15)16/h1-3,6-7,14H,4-5H2,(H,15,16) |
InChI Key |
IACNPIHONRQOFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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